molecular formula C12H7NO3S B2702333 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid CAS No. 950258-81-8

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B2702333
CAS No.: 950258-81-8
M. Wt: 245.25
InChI Key: HJIXEBZEMFGCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid (CAS 950258-81-8) is a versatile chemical scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor . This high-purity intermediate is a key precursor for the efficient synthesis of diverse functionalized derivatives via its carboxylic acid group, enabling extensive exploration of structure-activity relationships . The reported synthetic route starts from aniline and is characterized as an efficient, high-yielding sequence of six steps that can be performed without chromatographic purification, making it a practical candidate for library development . A tandem nucleophilic aromatic substitution and cyclization reaction serves as a key step in its construction . With a molecular formula of C12H7NO3S and a molecular weight of 245.25 g/mol, this compound is intended for research applications only . It is not intended for diagnostic or therapeutic uses, and it is not for human consumption.

Properties

IUPAC Name

4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)13-11/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIXEBZEMFGCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950258-81-8
Record name 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid typically involves a multi-step process starting from aniline. One efficient method includes a tandem nucleophilic aromatic substitution/cyclization reaction as a key step . The process can be summarized as follows:

    Starting Material: Aniline

    Key Reaction: Tandem nucleophilic aromatic substitution/cyclization

    Steps: Six steps without chromatographic purification

    Intermediate: Versatile 2-carboxylic acid precursor

Industrial production methods often involve transition metal-mediated synthesis, such as palladium or copper-mediated reactions, though these can be challenging to scale up due to purification and cost issues .

Chemical Reactions Analysis

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles.

    Common Reagents: Palladium, copper, and various amines for substitution reactions.

    Major Products: Amides, quinoline derivatives, and other functionalized analogs.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid exhibit antiviral properties. These compounds have been included in antiviral screening libraries, suggesting their potential as therapeutic agents against viral infections .

Anticancer Properties

The compound has been part of anticancer drug discovery efforts. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Screening libraries that include this compound focus on its efficacy against different cancer types .

Anti-Aging Research

Due to its potential biological activity, this compound is also being explored for its anti-aging properties. It is included in libraries aimed at targeting mechanisms associated with aging and cellular senescence .

Case Study 1: Antiviral Screening

A study evaluated the efficacy of various thienoquinoline derivatives, including 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid. The findings demonstrated significant antiviral activity against specific viral strains, indicating the compound's potential as a lead compound in antiviral drug development.

Case Study 2: Anticancer Mechanisms

In another research effort, the compound was tested for its ability to inhibit tumor growth in vitro and in vivo models. The results showed a marked reduction in tumor size and cell viability, supporting its role as a candidate for further development in cancer therapy.

Mechanism of Action

The compound exerts its effects primarily through inhibition of various kinases. It targets serine-threonine and tyrosine kinases, including hedgehog kinase, casein kinase, proviral insertion Moloney virus kinase, and FMS-like tyrosine kinase . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives Structure: Contains a quinolizine ring instead of thienoquinoline. Synthesis: Prepared via nitration of ethyl 4-oxo-4H-quinolizine-3-carboxylate, followed by reduction and functionalization .

Substituent Variations at Position 4

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids Structure: Features a hydroxyl group at position 4 and a carboxylic acid at position 3. Activity: Demonstrates analgesic and anti-inflammatory properties. Stability is highly dependent on substituents; tertiary amino groups at position 4 lead to instability . Comparison: The thienoquinoline derivative’s sulfur atom and ketone group at position 4 may enhance metabolic stability and kinase binding affinity .

Antibacterial Thienoquinoline Analogs

  • 3-Amino-4,5-dihydro-5-ethyl-4-oxothieno[3,2-c]quinoline-2-carboxylic Acid Structure: Includes an amino and ethyl group on the thienoquinoline core. Activity: Exhibits potent antibacterial activity against S. aureus (4 μg/disc) and E. coli (200 μg/disc) . Comparison: The target compound lacks these substituents, suggesting that antibacterial activity is highly substituent-dependent .

Fluorinated Quinoline Carboxylic Acids

  • 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid Structure: Fluorine and trifluoromethyl groups enhance electronegativity. Comparison: The thienoquinoline derivative’s sulfur atom may offer distinct electronic effects, favoring kinase inhibition over CNS targets .

Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic Acid)

  • Structure : Hydroxyl at position 4 and carboxylic acid at position 2.
  • Activity : NMDA receptor antagonist with neuroprotective effects .
  • Comparison: The thienoquinoline core introduces a sulfur heterocycle, likely altering receptor binding profiles and increasing lipophilicity .

Biological Activity

4-Oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid (often referred to as TQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of TQCA is C13H9NO3SC_{13}H_9NO_3S. Its structure features a quinoline ring fused with a thieno group, which contributes to its unique pharmacological properties. The compound is characterized by the presence of a carboxylic acid functional group, which is critical for its biological activity.

Synthesis

TQCA can be synthesized through various methods, including nucleophilic aromatic substitution and cyclization reactions. One efficient synthetic route involves starting from aniline and employing a series of steps to yield the desired compound with high purity and yield .

Anticancer Properties

Recent studies have indicated that TQCA exhibits significant anticancer activity. For instance, research has demonstrated that derivatives of TQCA can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma . The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

TQCA has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX) : The compound exhibits inhibitory activity against COX-2, an enzyme involved in inflammation and pain signaling, suggesting potential anti-inflammatory properties .

Antioxidant Activity

TQCA has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

In Vitro Studies

In vitro assays have shown that TQCA derivatives possess varying degrees of cytotoxicity against cancer cell lines. For example:

  • Compound A : IC50 = 10.4 µM against MCF-7 cells.
  • Compound B : IC50 = 5.4 µM against Hek293 cells.

These results highlight the potential of TQCA as a lead compound for developing new anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between TQCA and its biological targets. The binding affinities suggest that TQCA forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .

Summary of Biological Activities

Activity Target IC50 Value Notes
Anticancer ActivityMCF-7 Cells10.4 µMSignificant growth inhibition
Enzyme InhibitionAChE19.2 µMModerate inhibition
BChE13.2 µMModerate inhibition
COX-2 InhibitionCOX-2Not specifiedPotential anti-inflammatory effects
Antioxidant ActivityFree RadicalsNot specifiedEffective scavenging capability

Q & A

(Basic) What are standard synthetic protocols for preparing 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid derivatives?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example:

  • Cyclization with sodium ethoxide : Reacting 2-aminobenzoylacetate with acetic anhydride in the presence of a base (e.g., sodium ethoxide) yields the quinoline core .
  • Fluorinated derivatives : Fluorinated analogs can be synthesized by refluxing 2-amino-5-fluoropheny-lglyoxylic acid with benzoyl acetanilide derivatives in DMF, followed by crystallization from THF .
  • Microwave-assisted synthesis : This method improves efficiency for derivatives with complex substituents, reducing reaction times compared to traditional reflux .

(Basic) Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and hydrogen bonding patterns, as demonstrated in studies of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for purity assessment .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .

(Advanced) How can reaction conditions be optimized to improve yields in multi-step syntheses?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as seen in fluorinated quinoline syntheses .
  • Temperature control : Maintaining precise reflux temperatures (e.g., 80–100°C) prevents side reactions during cyclization .
  • Catalyst use : Bases like sodium ethoxide or potassium carbonate improve cyclization efficiency, while transition-metal catalysts (e.g., Pd) aid cross-coupling reactions for complex analogs .

(Advanced) How should researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from structural variations or assay conditions. Mitigation strategies:

  • Comparative substituent analysis : For example, 3-acetyl-2-oxo derivatives show higher antimicrobial activity than non-acetylated analogs, emphasizing substituent effects .
  • Standardized assays : Replicate studies under identical conditions (e.g., MIC testing against E. coli ATCC 25922) to isolate structural contributions .
  • Computational modeling : Use docking studies to predict binding affinities to targets like DNA gyrase, clarifying mechanistic discrepancies .

(Basic) What are the typical chemical reactions exhibited by this compound?

Common reactions include:

  • Oxidation : The keto group at C4 can be oxidized to form quinoline N-oxide derivatives using agents like KMnO₄ .
  • Reduction : Sodium borohydride reduces the 4-oxo group to a hydroxyl group, altering solubility and bioactivity .
  • Substitution : Electrophilic aromatic substitution at C6/C8 positions with halogens or alkyl groups modifies electronic properties .

(Advanced) What methodological approaches are used in structure-activity relationship (SAR) studies for this compound?

SAR strategies involve:

  • Systematic substituent variation : For example, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at C8 enhances antitubercular activity, as shown in 4-(adamantan-1-yl)quinoline derivatives .
  • Physicochemical profiling : Measure logP, pKa, and solubility to correlate hydrophobicity with membrane permeability .
  • In vitro bioassays : Test analogs against panels of bacterial strains or cancer cell lines to identify critical functional groups (e.g., 3-acetyl vs. 3-hydroxy substituents) .

(Advanced) How can solubility challenges in biological assays be addressed?

  • Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to dissolve hydrophobic derivatives without cytotoxicity .
  • Prodrug strategies : Esterify the carboxylic acid group (e.g., methyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation : Improve bioavailability of poorly soluble analogs using lipid-based carriers .

(Basic) What are the safety and handling precautions for this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via licensed waste services .

(Advanced) What are the limitations of current synthetic methods, and how can they be overcome?

  • Low yields in cyclization steps : Optimize stoichiometry (e.g., 1.2:1 ratio of amine to carbonyl precursor) .
  • Byproduct formation : Employ column chromatography or recrystallization (e.g., from ethanol/water) for purification .
  • Scale-up challenges : Transition from batch to continuous flow reactors for improved reproducibility in large-scale syntheses .

(Advanced) How does the introduction of heterocyclic moieties (e.g., thieno or furan rings) influence bioactivity?

  • Thieno-fused derivatives : Enhance planar rigidity, improving intercalation with DNA or enzyme active sites .
  • Furan substituents : Increase electron density at C2, boosting antimicrobial potency compared to phenyl analogs .
  • Comparative studies : Thieno[3,2-c]quinolines show 2–4× higher activity against S. aureus than non-fused quinolines, as seen in MIC assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.